molecular formula C21H16FNO B2738272 N-[(4-fluorophenyl)methyl]-9H-fluorene-9-carboxamide CAS No. 866155-69-3

N-[(4-fluorophenyl)methyl]-9H-fluorene-9-carboxamide

Cat. No.: B2738272
CAS No.: 866155-69-3
M. Wt: 317.363
InChI Key: OWJWDSZTCPQUDQ-UHFFFAOYSA-N
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Description

“N-[(4-fluorophenyl)methyl]-9H-fluorene-9-carboxamide” is a synthetic molecule of the benzhydryl class . Benzhydryl compounds are comprised of two benzene rings attached to a single carbon molecule . This compound contains a fluorine group bound to each benzene ring .

Scientific Research Applications

Electroactive Polymer Applications

Polyamides with bis(diphenylamino)-fluorene units have shown promise in applications like electrochromic devices and fluorescence modulation. These polymers exhibit excellent solubility, outstanding thermal stability, and reversible electrochemical properties, enabling them to change color and fluorescence intensity in response to electrical stimuli. One study highlighted their use in developing multicolor electrochromic characteristics and reversible electrofluorescent switching, demonstrating their potential in smart windows, displays, and other electronic applications (Sun et al., 2016) (Sun et al., 2015).

Molecular Probes and Sensors

Fluorene derivatives have been utilized as molecular probes and sensors, exploiting their fluorescence properties for bioimaging and diagnostic applications. For example, pyrrole-imidazole polyamide-fluorophore conjugates demonstrate sequence-specific DNA binding capabilities, offering a powerful tool for genetic analysis and cell imaging (Vaijayanthi et al., 2012). Another study focused on the synthesis of fluorene-ring-containing diamines and resultant polyamides, which showed good solubility and thermal stability, indicating their potential in developing high-performance materials (Ghaemy & Barghamadi, 2008).

Antipathogenic Activity

Thiourea derivatives, structurally related to fluorene compounds, have been synthesized and tested for their antipathogenic properties, showing significant activity against Pseudomonas aeruginosa and Staphylococcus aureus. This suggests the potential of fluorene derivatives in the development of new antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

Fluorescent Materials for Electronic Applications

The synthesis and characterization of blue-light-emitting copolymers combining 9,9-dihexylfluorene with various arylcarbazoles have demonstrated the ability to fine-tune the optical and electronic properties of these materials. These copolymers are of interest for use in light-emitting diodes (LEDs) and other optoelectronic devices due to their high glass transition temperatures and tunable photophysical properties (Wong et al., 2005).

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-9H-fluorene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FNO/c22-15-11-9-14(10-12-15)13-23-21(24)20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-12,20H,13H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWJWDSZTCPQUDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)C(=O)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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